molecular formula C16H12N2O2 B1223615 N-[4-(5-oxazolyl)phenyl]benzamide

N-[4-(5-oxazolyl)phenyl]benzamide

Cat. No.: B1223615
M. Wt: 264.28 g/mol
InChI Key: KCFZUNVAXAAJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-Oxazolyl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed by integrating two key pharmacophores: the oxazole ring and the benzamide moiety. Both structures are frequently found in bioactive molecules and approved therapeutics, suggesting potential for multifaceted biological activity. This product is intended for research applications only. Main Applications and Research Value: Researchers can explore this compound primarily in the development of novel anti-infective and anti-inflammatory agents. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with antimicrobial properties . Similarly, benzamide derivatives have been widely reported to possess antimicrobial and anti-inflammatory activities . The combination of these moieties may result in pleiotropic agents effective against complicated diseases like chronic inflammation, which is often linked to oxidative stress and multiple enzymatic pathways . Furthermore, benzamide-bearing compounds have shown notable inhibitory potency against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes, indicating potential for neuroscientific and metabolic disorder research . Mechanism of Action Insight: While the specific mechanism of action for this compound is subject to ongoing research, insights can be derived from its structural components. Oxazole-containing molecules have demonstrated the ability to inhibit key enzymes like lipoxygenase (LOX), which plays a critical role in the inflammatory process . Docking studies suggest that potent oxazole-based inhibitors can act through an allosteric mechanism . Concurrently, benzamide-sulfonamide hybrids have been identified as potent inhibitors of enzymes like AChE and hCA I/II, potentially by binding to the active site . The integration of the oxazole and benzamide groups in a single molecule may thus target multiple pathways or enhance selectivity and binding affinity. This compound is offered exclusively for scientific investigation. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[4-(1,3-oxazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C16H12N2O2/c19-16(13-4-2-1-3-5-13)18-14-8-6-12(7-9-14)15-10-17-11-20-15/h1-11H,(H,18,19)

InChI Key

KCFZUNVAXAAJDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN=CO3

solubility

0.3 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Anticancer Potential

Research has indicated that N-[4-(5-oxazolyl)phenyl]benzamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. For instance, derivatives of oxazole have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

  • Case Study: A study focused on the synthesis of oxazolone derivatives revealed that certain analogs showed high percent growth inhibition against multiple cancer lines, suggesting the potential for this compound as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase, which plays a critical role in the production of inflammatory mediators .

  • Mechanism: Interaction studies suggest that this compound may modulate enzyme activity or receptor binding, potentially leading to reduced inflammation.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of the oxazole ring enhances its ability to combat various bacterial strains and fungi .

  • Case Study: Research on related benzamide derivatives indicated significant antimicrobial effects, supporting the hypothesis that this compound could be effective against infectious diseases .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth in various cancer cell lines; potential lead compound for drug development
Anti-inflammatoryModulates enzyme activity related to inflammation; potential therapeutic agent
AntimicrobialEffective against bacterial strains; supports treatment for infectious diseases

Comparison with Similar Compounds

Structural Analogues and Modifications

The structural uniqueness of N-[4-(5-oxazolyl)phenyl]benzamide lies in the direct attachment of the oxazole to the benzamide via a phenyl spacer. Key analogues include:

Compound Name Structural Modification Key Features
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Sulfamoyl linker + methyl-oxazole Enhanced solubility due to sulfonamide group; methyl substitution alters steric effects.
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole + sulfamoyl + methyl-isoxazole Dual heterocycles improve antimicrobial activity; sulfamoyl enhances bioavailability.
N4-Benzoylsulfathiazole (28) Thiazole + benzoyl-sulfonamide Thiazole’s sulfur atom increases metabolic stability; antitubercular activity.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide Oxadiazole + quinoxaline Extended π-system improves DNA intercalation potential; anticancer applications.

Key Observations :

  • Linker Groups : Sulfamoyl or sulfonamide linkers (e.g., ) enhance hydrophilicity compared to direct phenyl-oxazole bonds.
  • Heterocycle Effects : Thiazole () and oxadiazole () analogues exhibit distinct electronic profiles, influencing target selectivity.
  • Substituents : Methyl or phenyl groups () modulate steric hindrance and lipophilicity.
Physicochemical Properties
  • Solubility : Sulfonamide-linked derivatives () generally exhibit higher aqueous solubility due to polar sulfonyl groups.
  • Thermal Stability : Crystallographic data for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () reveals a well-defined crystal lattice (R factor = 0.055), suggesting high stability .
  • Lipophilicity : Hexyloxy-substituted benzamides () display increased logP values (~4.2), enhancing blood-brain barrier penetration .

Preparation Methods

Synthesis of Oxazoline Precursors

Oxazolines are synthesized from N-(2-hydroxyethyl)benzamides using p-toluenesulfonyl chloride (p-TsCl) and triethylamine. For example, N-(2-hydroxyethyl)-4-nitrobenzamide cyclizes in dichloromethane under microwave conditions to form 2-(4-nitrophenyl)-4,5-dihydrooxazole. This intermediate is stabilized by electron-withdrawing nitro groups, which direct subsequent oxidation.

Oxidation to Oxazole

Oxazolines are oxidized to oxazoles using manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For instance, 2-(4-nitrophenyl)-4,5-dihydrooxazole treated with MnO₂ in refluxing toluene yields 4-(5-oxazolyl)nitrobenzene. Reduction of the nitro group (SnCl₂/HCl) produces 4-(5-oxazolyl)aniline, which is then benzoylated as described in Section 1.3.

Direct Coupling of Preformed Oxazole-Containing Amines

Preparation of 4-(5-Oxazolyl)aniline

Alternative routes involve Hantzsch oxazole synthesis, where α-haloketones react with amides. For example, 4-aminophenylglyoxal reacts with benzamide in ethanol under reflux to form 4-(5-oxazolyl)aniline. This one-pot method avoids nitro group intermediates but requires stringent temperature control.

Amidation via Coupling Agents

4-(5-Oxazolyl)aniline is coupled with benzoic acid using triphenylphosphine-iodine (PPh₃-I₂) in dichloromethane. The reaction proceeds at 0°C with triethylamine as a base, achieving 95% yield after column chromatography. Comparative studies show PPh₃-I₂ outperforms carbodiimide-based reagents in minimizing side reactions.

Comparative Analysis of Methods

Yield and Purity

MethodKey StepYield (%)Purity (HPLC)
Erlenmeyer–PlochlOxazolone cyclization65–75>90%
Oxazoline oxidationMnO₂ oxidation70–8088–92%
Direct couplingPPh₃-I₂ amidation85–95>95%

The direct coupling method offers superior yields and purity, albeit requiring pre-synthesized oxazole-containing anilines.

Environmental and Practical Considerations

Microwave-assisted Erlenmeyer–Plochl reactions reduce reaction times from hours to minutes (15 min vs. 2 h). However, oxazoline oxidation generates stoichiometric Mn waste, necessitating stringent disposal protocols.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J = 8.4 Hz, 2H, benzamide), 7.70–7.55 (m, 5H, aromatic), 4.42 (t, J = 9.5 Hz, 2H, oxazole).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₂N₂O₂: 265.0978; found: 265.0975.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the oxazolone intermediate and planar oxazole ring .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for N-[4-(5-oxazolyl)phenyl]benzamide?

The synthesis involves two primary stages: (1) oxazole ring formation and (2) benzamide coupling .

  • Oxazole Cyclization : Requires dehydrating agents like POCl₃ or PPA under reflux (80–100°C) in anhydrous solvents (e.g., DMF). Intermediate hydrazide precursors must be purified via recrystallization to avoid side reactions .
  • Amide Coupling : Achieved using carbodiimide reagents (EDC/HOBt) at 0–5°C to minimize racemization. Solvent choice (e.g., DCM vs. THF) affects reaction efficiency, with THF yielding higher purity (≥95% by HPLC) .
  • Key Controls : Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and adjust pH to 6.5–7.0 during neutralization steps .

Basic: Which spectroscopic techniques are essential for structural elucidation?

  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 7.2–8.1 ppm for oxazole and benzamide rings) and confirms amide bond formation (δ 165–170 ppm in ¹³C) .
  • IR Spectroscopy : Validates carbonyl stretches (amide C=O at ~1680 cm⁻¹; oxazole C=N at ~1600 cm⁻¹) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.1052 for C₁₆H₁₂N₂O₂) with <2 ppm error .

Advanced: How can researchers optimize low yields in oxazole ring formation?

  • Temperature Modulation : Gradual heating (2°C/min) during cyclization reduces decomposition. Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% compared to conventional methods .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb byproduct water .
  • Catalyst Screening : ZnCl₂ or FeCl₃ (5 mol%) enhances cyclization efficiency, particularly for electron-deficient substrates .

Advanced: What computational strategies predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets). The oxazole ring’s planar structure favors π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
  • QSAR Models : Train models with IC₅₀ data from analogs to predict bioactivity (R² >0.85 for kinase inhibition) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize to reference compounds (e.g., doxorubicin).
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization (Kd <10 µM) and SPR (kon/koff ratios) .
  • Stability Testing : LC-MS quantifies degradation products under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Replace oxazole with thiazole or imidazole to assess ring electronegativity effects on target binding .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to enhance π-stacking. Bioassay results show a 3-fold increase in kinase inhibition with -CF₃ substitution .
  • Pharmacophore Mapping : Schrödinger’s Phase identifies critical H-bond acceptors (oxazole N) and hydrophobic regions (benzamide) .

Advanced: What methodologies address inconsistencies in HPLC purity analysis?

  • Column Optimization : Use C18 columns (3.5 µm particle size) with 0.1% TFA in mobile phase to resolve co-eluting impurities .
  • Diode Array Detection (DAD) : Compare UV spectra (λ = 254 nm and 280 nm) to distinguish parent compound from degradation products .
  • Forced Degradation : Expose to heat (60°C), light (UV 365 nm), and acidic/basic conditions to validate method robustness .

Advanced: How to engineer derivatives for selective enzyme inhibition?

  • Fragment-Based Design : Merge oxazole-benzamide with known pharmacophores (e.g., sulfonamide for carbonic anhydrase). In silico screening identifies hybrid compounds with Ki <50 nM .
  • Click Chemistry : Introduce triazole spacers via CuAAC reactions to enhance solubility and modulate steric hindrance .

Advanced: What strategies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Heat shock (45–60°C) lysates treated with 10 µM compound; Western blot confirms target protein stabilization .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time interactions using NanoLuc-tagged targets (e.g., EGFR) .

Advanced: How to analyze metabolic stability in preclinical models?

  • Microsomal Incubation : Use rat liver microsomes (1 mg/mL) with NADPH regeneration. LC-MS/MS quantifies parent compound depletion (t½ >60 min indicates high stability) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition (IC₅₀ >10 µM preferred) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-oxazolyl)phenyl]benzamide
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